2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. foodb.ca The core structure, benzamide (C₆H₅CONH₂), is a white solid at room temperature and is the simplest amide derivative of benzoic acid. walshmedicalmedia.comwikipedia.org This fundamental scaffold has proven to be exceptionally versatile in drug development, serving as a building block for numerous pharmaceuticals. solubilityofthings.com
The utility of the benzamide moiety stems from its ability to engage in hydrogen bonding and the relative ease with which the benzene ring and the amide group can be substituted. solubilityofthings.com These modifications allow medicinal chemists to fine-tune the molecule's physicochemical properties and pharmacological activity, enabling interaction with a wide range of biological targets. Consequently, benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. walshmedicalmedia.comnih.gov
| Benzamide Derivative Type | Primary Pharmacological Activity | Example Compound |
|---|---|---|
| Substituted Benzamides | Antipsychotic (Dopamine D2 Receptor Antagonist) | Sulpiride |
| Procainamide Analogues | Antiarrhythmic | Procainamide |
| Prokinetic Agents | Gastrointestinal Motility (5-HT4 Receptor Agonist) | Mosapride |
| Histone Deacetylase (HDAC) Inhibitors | Anticancer | Entinostat |
| Poly (ADP-ribose) Polymerase (PARP) Inhibitors | Anticancer | Veliparib |
Historical Perspective on Sulfamoyl-Containing Compounds in Medicinal Chemistry Research
The sulfamoyl group, -SO₂NH₂, is the defining feature of the sulfonamide class of compounds. wikipedia.org The history of sulfonamides in medicine is a landmark in the story of antimicrobial chemotherapy. wikipedia.org Their journey began in the 1930s in the laboratories of Bayer AG with the discovery that a red dye, Prontosil, could cure systemic bacterial infections. wikipedia.org Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. openaccesspub.org This discovery marked the dawn of the antibiotic era, providing the first broadly effective systemic treatments for bacterial infections and significantly reducing mortality from diseases like pneumonia and scarlet fever before the widespread availability of penicillin. wikipedia.orgresearchgate.net
The mechanism of action for antibacterial sulfonamides involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. wikipedia.org As humans obtain folic acid from their diet, this pathway is an effective selective target. wikipedia.org
The initial success of antibacterial sulfonamides spurred extensive research, leading to the synthesis of thousands of derivatives. wikipedia.org This exploration quickly revealed that the sulfonamide scaffold possessed a remarkable range of biological activities beyond its antibacterial effects. openaccesspub.org Researchers developed non-antibacterial sulfonamides with diverse therapeutic applications, firmly establishing the sulfonamide group as a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov
| Year | Key Development | Significance |
|---|---|---|
| 1932 | Experiments with Prontosil begin at Bayer AG. wikipedia.org | Initiated the research that would lead to the first sulfa drugs. |
| 1935 | Gerhard Domagk demonstrates the antibacterial effect of Prontosil. | First demonstration of a synthetic compound able to cure systemic bacterial infections. researchgate.net |
| 1936 | It is discovered that Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Identified the active pharmacophore, enabling targeted synthesis of new derivatives. |
| 1942 | The hypoglycemic side effects of certain sulfonamides are noted. openaccesspub.org | Led to the development of sulfonylureas for the treatment of type 2 diabetes. |
| 1950s | Development of thiazide diuretics. wikipedia.org | Expanded the therapeutic use of sulfonamides to cardiovascular medicine for treating hypertension and edema. |
| Present | Ongoing development of sulfonamides as anticancer, antiviral, and anti-inflammatory agents. nih.gov | Demonstrates the enduring versatility of the sulfonamide scaffold in modern drug discovery. |
Rationale for Academic Investigation of the 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Scaffold
The academic interest in the this compound scaffold is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activity. This particular scaffold unites the versatile benzamide structure with the biologically significant sulfamoylphenyl group via an ethyl linker.
The rationale for investigating this structure can be broken down into the contributions of its constituent parts:
The Sulfamoylphenyl Moiety : This group is a known director of biological activity and can influence the molecule's binding to various enzymes and receptors. It is a key feature in drugs targeting carbonic anhydrases, for example. nih.gov The sulfonamide group can also improve a compound's pharmacokinetic properties.
The Benzamide Moiety : As previously discussed, this is a privileged structure in medicinal chemistry. The 2-ethoxy substitution is a specific modification of interest. Alkoxy groups, such as the ethoxy group at the 2-position (ortho-position), can significantly influence the conformation of the molecule due to steric and electronic effects. This can lock the molecule into a specific orientation that is favorable for binding to a biological target. The synthesis of the prokinetic drug Mosapride, for instance, involves a 4-amino-5-chloro-2-ethoxy-benzoic acid intermediate, highlighting the utility of this substitution pattern in bioactive molecules. google.com
The Ethyl Linker : The N-[2-(phenyl)ethyl] linker connects the two pharmacophoric halves. This two-carbon chain provides rotational flexibility, allowing the benzamide and sulfamoylphenyl rings to adopt various spatial orientations to optimize interactions with a target binding site.
Research into structurally similar compounds provides further rationale for the investigation of this scaffold. For example, the closely related analog, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been identified as an inhibitor of the NLRP3 inflammasome, a target for anti-inflammatory therapies. nih.gov This suggests that the N-[2-(4-sulfamoylphenyl)ethyl]benzamide core is a promising foundation for developing modulators of specific biological pathways.
Academic investigation of the this compound scaffold and a library of its derivatives allows for systematic exploration of structure-activity relationships (SAR). By modifying the substituents on either aromatic ring, researchers can probe the chemical space around this scaffold to identify compounds with high potency and selectivity for a variety of biological targets.
| Compound Name | Structure | Reported Biological Target/Activity Context |
|---|---|---|
| This compound | ![]() | Research scaffold for SAR studies. |
| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide nih.gov | ![]() | NLRP3 Inflammasome Inhibitor. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-16-6-4-3-5-15(16)17(20)19-12-11-13-7-9-14(10-8-13)24(18,21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHEQHKVQKJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358290 | |
| Record name | SMR000071110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59477-47-3 | |
| Record name | SMR000071110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 Ethoxy N 2 4 Sulfamoylphenyl Ethyl Benzamide and Its Analogues
General Synthetic Routes for the N-[2-(4-sulfamoylphenyl)ethyl]benzamide Core
Amide Bond Formation Techniques
The cornerstone of the synthesis is the creation of the amide linkage. This is typically achieved by activating the carboxylic acid group of 2-ethoxybenzoic acid to make it more susceptible to nucleophilic attack by the primary amine of 4-(2-aminoethyl)benzenesulfonamide (B156865). A widely used and effective method involves the use of carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). HOBt is known to suppress side reactions and minimize racemization, leading to a cleaner reaction and higher yield of the desired amide.
The general reaction can be summarized as follows: 2-ethoxybenzoic acid is treated with EDC and HOBt in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to form an activated ester intermediate. The subsequent addition of 4-(2-aminoethyl)benzenesulfonamide leads to the formation of the final product, 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Introduction of Ethoxy and Sulfamoylphenyl Moieties
The synthesis of the two primary building blocks, 2-ethoxybenzoic acid and 4-(2-aminoethyl)benzenesulfonamide, is a prerequisite for the final coupling step.
Synthesis of 2-ethoxybenzoic acid: This precursor can be prepared through several established routes. A common method involves the Williamson ether synthesis, starting from salicylic (B10762653) acid (2-hydroxybenzoic acid). Salicylic acid is deprotonated with a suitable base, such as sodium hydroxide, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to yield 2-ethoxybenzoic acid.
Synthesis of 4-(2-aminoethyl)benzenesulfonamide: The preparation of this amine is a multi-step process that typically begins with 2-phenylethylamine. The synthesis involves the following key transformations:
N-Acetylation: The amino group of 2-phenylethylamine is first protected, commonly through acetylation with acetic anhydride, to prevent it from reacting in the subsequent chlorosulfonation step.
Chlorosulfonation: The resulting N-acetyl-2-phenylethylamine is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the benzene (B151609) ring.
Amination: The sulfonyl chloride is subsequently converted to the sulfonamide by treatment with ammonia.
Hydrolysis: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield the desired 4-(2-aminoethyl)benzenesulfonamide.
Advanced Synthetic Approaches and Coupling Reagents in Derivatization
To improve reaction efficiency, minimize side products, and overcome challenges associated with sterically hindered or electronically demanding substrates, more advanced coupling reagents are often employed.
Utilization of Uronium and Phosphonium (B103445) Coupling Reagents (e.g., HBTU, HATU, COMU, TBTU)
Uronium and phosphonium salts are a class of highly effective coupling reagents that have become indispensable in modern amide bond synthesis. Some of the most commonly used reagents in this category include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
These reagents offer several advantages over traditional carbodiimide methods, including faster reaction times, higher yields, and a lower propensity for racemization. bachem.com HATU, for instance, is often preferred for its superior performance in difficult couplings due to the enhanced reactivity of the active ester it forms. peptide.com The general mechanism involves the rapid formation of an activated ester from the carboxylic acid, which then readily reacts with the amine. These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like DMF.
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be fine-tuned include:
Choice of Coupling Reagent: The selection of the coupling reagent can significantly impact the outcome of the reaction. For instance, HATU may provide better results than HBTU for sterically hindered substrates.
Base: The choice and stoichiometry of the base are critical. Non-nucleophilic bases like DIPEA are commonly used to neutralize the acid formed during the reaction without competing with the primary amine.
Solvent: The solvent can influence the solubility of the reactants and the reaction rate. DMF and DCM are frequently used for their ability to dissolve a wide range of organic molecules.
Temperature: Most amide coupling reactions are performed at room temperature. However, in some cases, gentle heating may be required to drive the reaction to completion, while for sensitive substrates, cooling may be necessary to prevent side reactions.
Reaction Time: The reaction time should be monitored to ensure complete conversion of the starting materials. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.
A typical optimized procedure for the coupling of 2-ethoxybenzoic acid and 4-(2-aminoethyl)benzenesulfonamide using HATU would involve dissolving the carboxylic acid in DMF, followed by the addition of HATU and DIPEA. After a short pre-activation period, the amine is added, and the reaction is stirred at room temperature until completion.
Preparation of Structurally Modified Derivatives for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationship of this compound, a variety of structurally modified analogues can be synthesized. These modifications can be systematically introduced at different positions of the molecule to probe the impact of various electronic and steric factors on its biological activity.
Table 1: Potential Modifications for SAR Studies
Potential Modifications for SAR Studies
| Molecular Scaffold | Modification Site | Examples of Modifications | Rationale |
|---|---|---|---|
| 2-Ethoxybenzoyl Moiety | Ethoxy Group | -OCH3, -OPr, -OBn, -OH, -F, -Cl | Investigate the effect of alkoxy chain length, steric bulk, and electronic properties. |
| Benzene Ring | Introduction of substituents (e.g., F, Cl, Br, CH3, OCH3) at various positions. | Probe the influence of electronic and steric effects on the aromatic ring. | |
| Ethyl Linker | Chain Length | -CH2-, -(CH2)3- | Determine the optimal distance between the benzamide (B126) and sulfamoylphenyl moieties. |
| Sulfamoylphenyl Moiety | Sulfonamide Group | N-alkylation or N-arylation of the sulfonamide. | Explore the role of the sulfonamide protons in receptor binding. |
| Benzene Ring | Introduction of substituents (e.g., F, Cl, CH3) on the phenyl ring. | Assess the impact of substitution on the sulfamoylphenyl ring. |
The synthesis of these analogues would follow similar synthetic routes as described above, utilizing the appropriate substituted starting materials. For example, to synthesize analogues with different alkoxy groups at the 2-position of the benzoyl moiety, the corresponding 2-alkoxybenzoic acids would be used in the coupling reaction. Similarly, derivatives with substitutions on the phenyl rings can be prepared from the corresponding substituted benzoic acids or phenylethylamines. The resulting library of compounds can then be screened for their biological activity to establish a comprehensive SAR profile. Studies on related compounds, such as glibenclamide analogues, have shown that modifications to the acyl group can significantly influence biological activity. nih.gov
Exploration of Substituent Effects on the Benzamide Ring
The benzamide ring of this compound offers a versatile scaffold for structural modifications aimed at elucidating structure-activity relationships (SAR). Key areas for modification include the 2-ethoxy group and substitutions on the aromatic ring.
Systematic variations of the alkoxy group at the 2-position can have a significant impact on the compound's properties. For instance, in a series of 2-(sulfonamido)-N-phenylbenzamides, the 2-ethoxy moiety was found to be a crucial component for the molecule's activity. nih.gov Further exploration of this position could involve the introduction of longer alkyl chains, branched alkyl groups, or the incorporation of fluorine atoms, such as a 2,2,2-trifluoroethyl group, which has been shown to be well-tolerated in some benzamide analogues. nih.gov The introduction of branching to the ethyl ether has been observed to decrease activity in some related compounds, while extending the chain to a propyl group maintained potency. nih.gov
Substitutions on the phenyl ring of the benzamide moiety also play a critical role in modulating biological activity. Studies on related 2-phenoxybenzamides have demonstrated that the introduction of various functional groups can significantly alter their antiplasmodial activity. mdpi.com For example, the replacement of a 4-fluorophenoxy substituent with a hydrogen atom led to a moderate decrease in activity, indicating the importance of the aryloxy substituent for the observed biological effect. mdpi.com In another study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives, various substitutions on the benzamide ring were explored to enhance their inhibitory potency against protein tyrosine phosphatase 1B (PTP1B). nih.gov The following table summarizes the effects of representative substitutions on the benzamide ring of related compounds.
| Modification | Position | Observed Effect on Activity (in related compounds) | Reference |
| Branching of ethoxy group | 2 | Decreased potency | nih.gov |
| Extension to propoxy group | 2 | Maintained potency | nih.gov |
| Introduction of 2,2,2-trifluoroethyl ether | 2 | Maintained potency | nih.gov |
| Replacement of 4-fluorophenoxy with H | 4 | Moderate decrease in activity | mdpi.com |
| Introduction of methoxymethyl group | 4 or 5 | Potent and selective inhibition of PTP1B | nih.gov |
Modifications on the Sulfamoylphenyl Moiety
The sulfamoylphenyl moiety is another key component of the target molecule that can be chemically modified to fine-tune its properties. The sulfonamide group is a common functional group in medicinal chemistry and its modification has been extensively studied. researchgate.netnih.gov
One common derivatization strategy involves the N-alkylation or N-arylation of the sulfonamide nitrogen. In a study on sulfonamide ETA-selective antagonists, it was found that the nature of the substituent on the sulfonamide nitrogen was critical for activity. nih.gov Specifically, the presence of an NH group with a pKa value below 7 was important for the observed biological effect. nih.gov This suggests that modifications that alter the acidity of the sulfonamido proton could have a significant impact on the activity of this compound analogues.
Another approach is to replace the phenyl ring of the sulfamoylphenyl moiety with other aromatic or heteroaromatic systems. This can lead to changes in the electronic properties, lipophilicity, and steric bulk of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. For example, in a series of benzenesulfonamide (B165840) ligands, the replacement of the benzene ring with a naphthalene (B1677914) ring system led to the development of potent antagonists. nih.gov
The following table outlines potential modifications to the sulfamoylphenyl moiety and their potential impact based on studies of related compounds.
| Modification Strategy | Specific Modification | Potential Impact on Properties | Reference |
| N-substitution of sulfonamide | Alkylation or arylation | Alteration of acidity and biological activity | nih.gov |
| Replacement of phenyl ring | Naphthalene or other heteroaromatic rings | Changes in electronic properties, lipophilicity, and steric bulk | nih.gov |
| Introduction of substituents on the phenyl ring | Halogens, alkyl groups, etc. | Modulation of potency and selectivity | nih.gov |
Alterations of the Ethylene (B1197577) Linker
The ethylene linker connecting the benzamide and sulfamoylphenyl moieties provides a degree of conformational flexibility to the molecule. Modifications to this linker can influence the spatial orientation of the two aromatic rings, which can be critical for receptor binding or enzyme inhibition.
Studies on other classes of molecules have shown that the length and rigidity of a linker can have a profound effect on biological activity. nih.gov For instance, in a series of cosalane (B1669449) analogues, shortening or lengthening the linker chain between two active moieties resulted in relatively minor changes in anti-HIV potency, suggesting that the linker primarily acts as a lipophilic appendage in that particular scaffold. nih.gov However, in other systems, even subtle changes to the linker can have significant consequences.
Potential modifications to the ethylene linker in this compound could include:
Chain length variation: Synthesis of analogues with propylene (B89431) or methylene (B1212753) linkers to assess the optimal distance between the two aromatic moieties.
Introduction of rigidity: Incorporation of cyclic structures, such as a cyclopropane (B1198618) ring, within the linker to restrict conformational freedom.
Introduction of functional groups: Addition of hydroxyl or methyl groups to the linker to explore new interactions with the biological target.
The following table summarizes potential alterations to the ethylene linker and their rationale.
| Linker Modification | Rationale | Potential Outcome | Reference |
| Varying chain length (e.g., propylene, methylene) | To determine the optimal distance between the benzamide and sulfamoylphenyl moieties. | Enhanced or diminished biological activity. | nih.gov |
| Introducing rigidity (e.g., cyclopropane) | To lock the molecule into a specific conformation that may be more favorable for binding. | Increased potency and selectivity. | |
| Adding functional groups (e.g., hydroxyl, methyl) | To introduce new hydrogen bonding or van der Waals interactions with the target. | Improved binding affinity. |
Synthesis of Radiolabeled this compound Analogues for Preclinical Research
Radiolabeled analogues of bioactive molecules are invaluable tools in preclinical research, particularly for in vivo imaging techniques such as Positron Emission Tomography (PET). The synthesis of radiolabeled versions of this compound would enable non-invasive studies of its biodistribution, target engagement, and pharmacokinetics.
The choice of radionuclide is critical and depends on the intended application. For PET imaging, short-lived positron emitters such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) are commonly used. radiologykey.commdanderson.org The introduction of ¹⁸F is often preferred due to its longer half-life (109.8 min) compared to ¹¹C (20.4 min), which allows for more complex synthetic manipulations and longer imaging times. umich.edu
A common strategy for the radiosynthesis of ¹⁸F-labeled benzamides involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) with [¹⁸F]fluoride. nih.gov For a this compound analogue, a precursor could be synthesized where the ethoxy group is replaced with a 2-(tosyloxy)ethoxy or 2-(mesyloxy)ethoxy group. Reaction of this precursor with [¹⁸F]fluoride would then yield the desired ¹⁸F-labeled radiotracer. umich.edunih.gov
Another approach is the use of prosthetic groups. For example, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a commonly used prosthetic group that can be conjugated to a primary or secondary amine on the target molecule or a precursor. mdpi.com
The following table provides an overview of potential radiolabeling strategies for this compound analogues.
| Radionuclide | Labeling Strategy | Precursor | Reference |
| ¹⁸F | Nucleophilic substitution | Analogue with a 2-(tosyloxy)ethoxy or 2-(mesyloxy)ethoxy group | umich.edunih.gov |
| ¹⁸F | Prosthetic group conjugation | Analogue with a reactive amine for coupling with [¹⁸F]SFB | mdpi.com |
| ¹¹C | ¹¹C-methylation | Desmethyl precursor | mdanderson.org |
| ¹²⁵I | Radioiodination | Analogue with a suitable precursor for electrophilic or nucleophilic iodination | nih.gov |
Molecular Target Identification and Mechanistic Elucidation of 2 Ethoxy N 2 4 Sulfamoylphenyl Ethyl Benzamide and Its Bioactive Analogues
Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfamoylphenyl Benzamides
Benzamides that feature a 4-sulfamoylphenyl group are recognized as a promising class of potent carbonic anhydrase inhibitors. nih.gov The inhibitory action of these compounds has been evaluated against several human (h) CA isoforms, revealing a varied and, in some cases, selective profile of inhibition.
Pan-CA Inhibition Profile
Compounds within the sulfamoylphenyl benzamide (B126) class have demonstrated broad inhibitory activity across a range of carbonic anhydrase isoforms. Studies on a series of benzamides incorporating 4-sulfamoyl moieties have shown that these compounds can inhibit various hCA isoforms, including hCA I, II, VII, and IX. nih.gov The potency of this inhibition varies, with some isoforms being more susceptible than others. For instance, while hCA II, VII, and IX are often inhibited in the low nanomolar or even subnanomolar ranges, hCA I typically shows slightly less sensitivity to these inhibitors. nih.gov Furthermore, when tested against β- and γ-class CAs from pathogenic bacteria and fungi, such as those from Vibrio cholerae and Malassezia globosa, the inhibition is generally observed in the micromolar range. nih.gov
Isoform-Selective Inhibition (e.g., hCA I, hCA II, VchCAα, VchCAβ, VchCAγ)
While demonstrating a broad pan-CA inhibition profile, sulfamoylphenyl benzamides also exhibit isoform-selective inhibition. For instance, a series of these compounds showed varied inhibition constants (Kᵢ) against different human and bacterial CA isoforms. The cytosolic isoform hCA II and the tumor-associated isoform hCA IX are often strongly inhibited, with Kᵢ values frequently in the low nanomolar range. In contrast, the ubiquitous cytosolic isoform hCA I is generally less sensitive to inhibition by this class of compounds. nih.gov
With regard to bacterial CAs, such as those found in Vibrio cholerae (VchCA), including VchCAα, VchCAβ, and VchCAγ, the inhibitory effects of sulfamoylphenylalkylamides have been investigated. These studies have shown that flexible ligands can be effective inhibitors of the three VchCA classes, highlighting the potential for developing species-specific antibacterial agents. nih.gov
Below is a table summarizing the inhibitory activity of representative sulfamoylphenyl benzamides against various CA isoforms.
| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA VII (Kᵢ nM) | hCA IX (Kᵢ nM) |
| Analog A | 5.3 | 0.58 | 0.81 | 3.2 |
| Analog B | 334 | 2.2 | 1.1 | 4.5 |
| Analog C | 12.8 | 1.5 | 0.92 | 2.8 |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
Data is illustrative of the general activity of the sulfamoylphenyl benzamide class and is based on published findings for analogous compounds. nih.gov
Mechanistic Insights into CA Binding and Catalytic Deactivation
The inhibitory mechanism of sulfamoylphenyl benzamides against carbonic anhydrases is well-understood and centers on the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen coordinates directly with the Zn(II) ion, displacing one of the water molecules or hydroxide ions that are normally bound to it. This binding event prevents the catalytic hydration of carbon dioxide to bicarbonate, thereby deactivating the enzyme. The affinity and selectivity of these inhibitors are further influenced by interactions between the benzamide portion of the molecule and the amino acid residues lining the active site cavity of the different CA isoforms.
Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity
Recent research has identified derivatives of 2-ethoxy-benzamide as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) signaling pathways. This has positioned these compounds as promising therapeutic candidates for type 2 diabetes and obesity. nih.govresearchgate.net
Enzyme Kinetics and Inhibitory Potency
A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs, which are structurally very similar to 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, have been synthesized and evaluated for their PTP1B inhibitory potency. nih.gov Several of these compounds have demonstrated high inhibitory activity, with IC₅₀ values in the nanomolar range. For example, one of the most potent compounds in a studied series exhibited an IC₅₀ of 0.07 μM for PTP1B. nih.govresearchgate.net
The following table presents the PTP1B inhibitory activity of representative 2-ethoxy-benzamide derivatives.
| Compound | PTP1B IC₅₀ (μM) |
| Analog D | 0.15 |
| Analog E | 0.09 |
| Analog F (10m) | 0.07 |
Data is based on published findings for analogous 2-ethoxy-4-(methoxymethyl)benzamide derivatives. nih.gov
Selectivity Profile Against Other Protein Tyrosine Phosphatases (e.g., TCPTP)
A critical aspect of developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP). High structural similarity between the catalytic domains of PTPs makes the development of selective inhibitors a significant challenge. nih.gov Encouragingly, the 2-ethoxy-benzamide scaffold has shown a promising selectivity profile. For instance, a particularly potent analog with a PTP1B IC₅₀ of 0.07 μM was found to be 32-fold more selective for PTP1B over TCPTP. nih.gov This selectivity is a key attribute for potential therapeutic applications, as it may reduce the likelihood of off-target effects.
| Compound | PTP1B IC₅₀ (μM) | TCPTP IC₅₀ (μM) | Selectivity (TCPTP/PTP1B) |
| Analog F (10m) | 0.07 | 2.24 | 32 |
Data is based on published findings for an analogous 2-ethoxy-4-(methoxymethyl)benzamide derivative. nih.gov
Interaction with Cytosolic Phospholipase A2α (cPLA2α)
Research into the effects of N-substituted 4-sulfamoylbenzoic acid derivatives, which are structurally analogous to this compound, has shed light on their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical initiator of the arachidonic acid cascade, which leads to the production of pro-inflammatory lipid mediators bohrium.comresearcher.life.
While the precise binding mechanism—whether allosteric or at the active site—for this compound itself has not been explicitly detailed in available literature, studies on closely related N,N-disubstituted 4-sulfamoylbenzoic acid derivatives provide valuable insights. These analogues have been investigated as cPLA2α inhibitors, with some derivatives exhibiting submicromolar IC50 values bohrium.com. The inhibitory activity of these compounds is influenced by the nature of the substituents on the sulfonamide nitrogen. For instance, structural modifications that converge with known potent benzhydrylindole-substituted benzoic acid inhibitors have yielded compounds with significant potency bohrium.com. This suggests that the sulfamoylphenyl moiety and its substituents likely play a key role in interacting with the enzyme's binding pocket.
The inhibition of cPLA2α is a promising strategy for the development of anti-inflammatory drugs, as it blocks the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes bohrium.com. By targeting cPLA2α, compounds such as the N-substituted 4-sulfamoylbenzoic acid analogues can potentially modulate these inflammatory pathways. The efficacy of these inhibitors has been evaluated in vitro, with some demonstrating favorable water solubility and selectivity researcher.life. However, their potency in cellular assays did not always match that of highly effective, structurally related inhibitors like giripladib researcher.life. This highlights the subtle structural requirements for potent in vivo activity and the importance of further optimization of this class of compounds for therapeutic use in inflammatory conditions.
The following table presents the cPLA2α inhibitory activity of selected N-substituted 4-sulfamoylbenzoic acid derivatives, which are analogues of the primary compound of interest.
| Compound ID | Structure | IC50 (µM) against cPLA2α |
| 85 | N-(2-(1H-indol-3-yl)ethyl)-N-benzyl-4-sulfamoylbenzoic acid | 0.25 |
| 88 | N-(2-(1H-indol-3-yl)ethyl)-N-(naphthalen-1-ylmethyl)-4-sulfamoylbenzoic acid | 0.66 |
Data sourced from studies on analogous compounds bohrium.comresearchgate.net.
Inhibition of Acetylcholinesterase (AChE)
Benzamide derivatives have been a subject of interest in the development of acetylcholinesterase (AChE) inhibitors, which are crucial for the management of Alzheimer's disease. These inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain.
Studies on various benzamide and picolinamide derivatives have demonstrated their potential as AChE inhibitors. For instance, a series of benzamide derivatives containing a dimethylamine side chain were evaluated for their in vitro inhibitory activity against AChE nih.govtandfonline.com. The half-maximal inhibitory concentration (IC50) values for these compounds varied depending on the substitution pattern on the benzamide ring. One of the most potent compounds in a studied series, a picolinamide derivative, exhibited an IC50 value of 2.49 ± 0.19 μM nih.govtandfonline.comresearchgate.net. Kinetic studies of this compound indicated a mixed-type inhibition against AChE, suggesting that it can bind to both the free enzyme and the enzyme-substrate complex nih.govtandfonline.comresearchgate.net. Similarly, a kinetic study of the potent AChE inhibitor E2020, which has a different chemical structure but is relevant for its inhibitory mechanism, also showed a mixed type of inhibition nih.gov.
Molecular docking studies have provided insights into the structural basis of AChE inhibition by benzamide derivatives. These studies suggest that such compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.govtandfonline.comresearchgate.net. The ability of a single compound to bind to both sites is a characteristic of dual-binding site inhibitors. The interaction with the CAS is crucial for blocking the hydrolysis of acetylcholine, while binding to the PAS can interfere with the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The specific substitutions on the benzamide scaffold significantly influence the binding affinity and selectivity for AChE over the related enzyme butyrylcholinesterase (BChE) nih.govtandfonline.com. For example, the position of a dimethylamine side chain on the benzamide ring has been shown to markedly affect inhibitory activity and selectivity nih.govtandfonline.com.
The table below shows the AChE inhibitory activity of a representative benzamide analogue.
| Compound | IC50 (µM) against AChE | Inhibition Type |
| 7a (picolinamide analogue) | 2.49 ± 0.19 | Mixed-type |
Data from a study on analogous compounds nih.govtandfonline.comresearchgate.net.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Benzamides represent a significant class of histone deacetylase (HDAC) inhibitors, which are being investigated for their therapeutic potential, particularly in oncology. These compounds can modulate gene expression by altering the acetylation state of histones.
Benzamide-based HDAC inhibitors, such as entinostat (MS-275), are known to be selective for Class I HDACs (HDAC1, 2, and 3) nih.govmdpi.com. The primary mechanism of action involves the benzamide moiety acting as a zinc-binding group (ZBG). The crystal structure of an HDAC2-benzamide inhibitor complex has revealed that the inhibitor coordinates to the catalytic Zn2+ ion through both its carbonyl and amino groups, forming an unusual seven-membered ring chelate complex nih.gov. This interaction blocks the active site of the enzyme, preventing it from deacetylating its histone and non-histone substrates mdpi.com.
The inhibitory potency of benzamide derivatives is influenced by their structural features. For example, the presence of a 2-aminobenzamide group is considered important for inhibitory activity against HDACs nih.gov. Furthermore, the length of the molecule can also impact its potency, with shorter molecules sometimes exhibiting stronger inhibition nih.gov. The selectivity of benzamide inhibitors for Class I HDACs is a key characteristic, as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors mdpi.com.
The following table provides IC50 values for a potent benzamide-based HDAC inhibitor analogue against Class I HDAC isoforms.
| Compound | IC50 (µM) against HDAC1 | IC50 (µM) against HDAC2 | IC50 (µM) against HDAC3 |
| 7j | 0.65 | 0.78 | 1.70 |
Data sourced from a study on analogous compounds nih.gov.
Class-Specific HDAC Modulatory Activity
The benzamide moiety is a well-established pharmacophore in the design of histone deacetylase (HDAC) inhibitors. Research into novel classes of HDAC inhibitors has highlighted the potential for N-(2-aminophenyl)-benzamide functionalities to act as effective zinc-binding groups, a critical interaction for HDAC inhibition. Studies on such benzamide derivatives have demonstrated potent inhibitory activity, particularly against Class I HDAC enzymes.
Specifically, certain N-(2-aminophenyl)-benzamide compounds have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov This class-specificity is a significant attribute, as the differential expression and function of HDAC isoforms in various diseases necessitate the development of selective inhibitors to minimize off-target effects. The structural features of these inhibitors, including the benzamide core, play a crucial role in their interaction with the zinc ion located in the active site of the HDAC enzyme. While direct enzymatic assays on this compound are not extensively reported in publicly available literature, the established activity of structurally related benzamides suggests a high likelihood of similar Class I HDAC modulatory effects.
Table 1: HDAC Inhibition by Benzamide Derivatives
| Compound Class | Target HDACs | Potency |
|---|
Role in Epigenetic Regulation
The inhibition of HDACs by small molecules is a key mechanism of epigenetic regulation. By preventing the removal of acetyl groups from histone proteins, HDAC inhibitors can induce histone hyperacetylation. This modification leads to a more relaxed chromatin structure, which in turn can alter gene expression patterns. The therapeutic potential of this mechanism lies in its ability to reactivate the expression of tumor suppressor genes that are often silenced in cancer cells.
The investigation of benzamide-based HDAC inhibitors has revealed their capacity to induce such epigenetic changes, leading to antiproliferative activity in cancer cell lines. nih.gov For instance, treatment of cancer cells with these compounds can lead to the downregulation of oncogenes like EGFR at both the mRNA and protein levels. nih.gov Given the structural similarities, it is plausible that this compound and its analogues could exert their biological effects through the modulation of histone acetylation, thereby influencing gene expression programs critical for cell growth and differentiation.
Investigation of Programmed Death-Ligand 1 (PD-L1) Inhibition
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. The development of small-molecule inhibitors targeting this pathway is an area of intense research.
In Vitro Screening and Efficacy Assessment
Recent studies have explored sulfonamide derivatives linked to salicylamide or anisamide (methoxybenzamide) scaffolds as potential PD-L1 inhibitors. ekb.eg In vitro screening of a library of such compounds using an ELISA-based assay identified several derivatives with promising PD-L1 inhibitory activity. ekb.eg
Notably, a compound with a structure closely related to the subject of this article, 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide, demonstrated over 50% inhibition of PD-L1 activity. ekb.eg Another active compound, 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide, showed an inhibition of 53.327%. ekb.eg These findings are significant as they suggest that the N-[2-(4-sulfamoylphenyl)ethyl]benzamide scaffold is a viable starting point for the design of small-molecule PD-L1 inhibitors. The in vitro assays, such as ELISA, are crucial first steps in identifying and validating the efficacy of these compounds in disrupting the PD-1/PD-L1 interaction. ekb.egfrontiersin.org
Table 2: In Vitro PD-L1 Inhibition by Structurally Related Sulfonamide Derivatives
| Compound | Percent Inhibition |
|---|---|
| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | 57.152% |
| 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide | 53.327% |
| 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide | 51.253% |
| 5-Chloro-N-(4-(N-(4-(trifluoromethyl) phenyl)sulfamoyl)phenethyl)salicylamide | 51.058% |
Potential Immunomodulatory Pathways
By inhibiting the PD-1/PD-L1 interaction, small molecules like the sulfonamide-benzamide derivatives can potentially restore the activity of T-cells, enabling them to recognize and attack tumor cells. The immunomodulatory effects of these compounds can be further investigated through cellular assays, such as peripheral blood mononuclear cell (PBMC) killing assays, which can demonstrate the ability of the inhibitor to activate the antitumor immunity of T cells. nih.gov The proposed mechanism involves the small molecule binding to a hydrophobic cavity on PD-L1, with specific interactions, such as hydrogen bonding with key residues like Ala121, contributing to the stability of the complex and its inhibitory activity. nih.gov
Exploration of Other Enzyme Targets
The structural motifs present in this compound suggest the possibility of interactions with other enzyme targets beyond HDACs and PD-L1.
HIV-1 Reverse Transcriptase: The sulfonamide group is a key feature in several classes of therapeutic agents. While direct studies on the target compound are not available, research on related structures provides valuable insights. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). nih.gov The development of novel NNRTIs is ongoing, with a focus on overcoming drug resistance. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a validated therapeutic target in B-cell malignancies. nih.gov The development of BTK inhibitors has evolved over generations to address challenges such as treatment resistance. nih.gov Both covalent and non-covalent inhibitors of BTK are in clinical development, with the latter offering potential advantages in overcoming resistance mutations. researchgate.netyoutube.com While there is no direct evidence linking this compound to BTK inhibition, the diverse chemical scaffolds of known BTK inhibitors, some of which incorporate amide functionalities, suggest that this is a potential area for future investigation. researchgate.netnih.gov
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes and has been identified as a therapeutic target in various diseases. frontiersin.org Antagonists of the P2X7 receptor are being investigated for their potential in treating pain and inflammation. nih.govacs.org The presence of a sulfonamide group in the target compound is noteworthy, as sulfonamide derivatives have been reported as potent inhibitors of P2X receptors. nih.govacs.org
Cellular Mechanistic Studies of this compound Analogues
While direct cellular studies on this compound are limited in the public domain, research on structurally related analogues provides valuable insights into potential cellular mechanisms of action.
A study on a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogues identified them as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity. nih.gov The most potent compound in this series exhibited high inhibitory activity with an IC50 of 0.07 μM and demonstrated good membrane permeability. nih.gov Further cellular studies revealed that this analogue could enhance insulin-stimulated glucose uptake without significant cytotoxicity. nih.gov
In another line of research, N-(2-(benzylamino)-2-oxoethyl)benzamide analogues have been identified as a novel scaffold for agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death. nih.gov ER stress is a significant contributor to the development of diabetes. One of the synthesized analogues showed potent β-cell protective activity with an EC50 of 0.1 ± 0.01 µM and improved water solubility. nih.gov These findings highlight the potential for benzamide-based structures to have significant and beneficial effects in cellular models of metabolic disease.
Induction of Apoptosis in Preclinical Cell Lines (e.g., MDA-MB-231, MIA PaCa-2)
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Research into a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives , which are close structural analogues of this compound, has demonstrated significant pro-apoptotic activity.
One of the most potent compounds in this series, designated as compound 4j , was shown to effectively induce apoptosis in the human pancreatic carcinoma cell line, MIA PaCa-2. researchgate.net Cellular mechanistic studies revealed that treatment with compound 4j led to the activation of apoptotic pathways in these cells. researchgate.netunisa.edu.au While the precise molecular targets for apoptosis induction were not fully elucidated in the available literature, the findings clearly indicate that this class of compounds can trigger programmed cell death in pancreatic cancer cells.
Further evidence for the pro-apoptotic potential of benzamide derivatives comes from studies on other, more structurally distinct analogues. For instance, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were evaluated for their cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-231. Several of these compounds exhibited potent activity in inducing apoptosis in this cell line.
Table 1: Apoptosis Induction by Bioactive Analogues
| Compound/Analogue Class | Cell Line | Effect | Reference |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative (compound 4j) | MIA PaCa-2 | Induces apoptosis | researchgate.netunisa.edu.au |
Cell Cycle Arrest Analysis (e.g., G2/M arrest)
In addition to inducing apoptosis, many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle. The analysis of cell cycle distribution following treatment with bioactive analogues of this compound has revealed a distinct pattern of cell cycle arrest.
Specifically, the potent analogue compound 4j from the 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide series was found to cause a significant arrest of MIA PaCa-2 pancreatic cancer cells in the G2/M phase of the cell cycle. researchgate.netunisa.edu.au This indicates that the compound interferes with the cellular processes that govern the transition from the G2 phase (pre-mitotic) to the M phase (mitosis), or disrupts the process of mitosis itself. Such an arrest can prevent cancer cells from dividing and proliferating, and can also be a prelude to the induction of apoptosis.
This finding is consistent with the mechanism of action of other anticancer agents that target the cytoskeleton or DNA integrity, which are critical for proper cell division. The G2/M arrest observed with compound 4j provides a key mechanistic insight into how this class of molecules exerts its anti-proliferative effects. researchgate.netunisa.edu.au
Table 2: Cell Cycle Arrest Induced by Bioactive Analogues
| Compound/Analogue Class | Cell Line | Effect | Reference |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative (compound 4j) | MIA PaCa-2 | G2/M phase arrest | researchgate.netunisa.edu.au |
Anti-proliferative Effects in Various Cancer Cell Lines
The anti-proliferative activity of benzamide and sulfonamide derivatives has been evaluated across a range of human cancer cell lines, demonstrating a broad spectrum of activity.
A study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives assessed their ability to inhibit the growth of human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. researchgate.net The most potent compound from this series, compound 4j , was further tested against a broader panel of cancer cell lines, where it showed the highest sensitivity against the human pancreatic carcinoma cell line, MIA PaCa-2 . researchgate.net
In a related study, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Within this series, compound 24 demonstrated the best efficacy against the breast cancer cell lines MCF-7 and MDA-MB-231 , with GI50 values of 5.6 µM and 8.3 µM, respectively. nih.gov Another potent analogue, compound 33 , was most active against the colon cancer cell lines Caco-2 and HCT-116 , with GI50 values of 3.3 µM and 5.9 µM, respectively. nih.gov
These findings highlight the potential of this chemical scaffold to yield potent anti-proliferative agents against a variety of cancer types.
Table 3: Anti-proliferative Activity of Bioactive Analogues (GI50/IC50 values in µM)
| Compound/Analogue | MDA-MB-231 | MIA PaCa-2 | HCT-116 | A2780 | MCF-7 | Caco-2 | Reference |
| Compound 4j | - | Most sensitive | - | - | - | - | researchgate.net |
| Compound 24 | 8.3 | - | 10.7 | - | 5.6 | 7.5 | nih.gov |
| Compound 33 | 10.7 | - | 5.9 | - | 5.8 | 3.3 | nih.gov |
| Specific GI50/IC50 values for compound 4j were not provided in the source, only that MIA PaCa-2 was the most sensitive cell line. |
Antimicrobial Activity against Bacterial and Fungal Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans)
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Consequently, derivatives of this compound and its analogues have been investigated for their activity against various bacterial and fungal pathogens.
Studies on different series of benzamide and sulfonamide derivatives have reported a range of antimicrobial activities. For instance, certain novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been shown to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. nih.gov One of the most active compounds in that study exhibited a Minimum Inhibitory Concentration (MIC) of 7.8 µg/ml against Staphylococcus aureus. nih.gov
In another study, a series of thienopyrimidine-sulfonamide hybrids were synthesized and tested for their antimicrobial activity. mdpi.com The results showed that some of these compounds were active against Staphylococcus aureus and the fungal species Candida albicans and Candida parapsilosis. mdpi.com One of the most promising compounds, a sulfamethoxazole hybrid, demonstrated MIC values of 31.25 µg/mL and 62.5 µg/mL against C. albicans and C. parapsilosis, respectively. mdpi.com
Table 4: Antimicrobial Activity of Bioactive Analogue Classes (MIC values in µg/mL)
| Compound Class | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Reference |
| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives | - | 7.8 | - | nih.gov |
| Thienopyrimidine-sulfonamide hybrids | No activity detected | 250 | 31.25 | mdpi.com |
Structure Activity Relationship Sar and Rational Molecular Design of 2 Ethoxy N 2 4 Sulfamoylphenyl Ethyl Benzamide Derivatives
Systematic Modification of Benzamide (B126) Substituents
The benzamide portion of the molecule serves as a primary scaffold for interaction with biological targets. Modifications to the benzoyl ring, particularly at the 2-position, have been shown to be critical for modulating activity and selectivity.
The 2-ethoxy group is a key determinant of the pharmacological profile of this class of compounds. Its presence and position are crucial for establishing potent and selective interactions with the target protein. Studies on related 2-ethoxybenzamide (B1671398) series have demonstrated that this group can significantly enhance inhibitory activity.
For instance, in a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs designed as protein tyrosine phosphatase 1B (PTP1B) inhibitors, the 2-ethoxy substituent was integral to achieving high potency. The substitution at the ortho-position is believed to orient the molecule correctly within the binding site, allowing for optimal interactions. Moving the ethoxy group to other positions on the ring or replacing it with a smaller methoxy (B1213986) group often leads to a decrease in activity, highlighting the specific steric and electronic contributions of the 2-ethoxy moiety.
Similarly, research into 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives as selective Kv2.1 inhibitors found that the 2-ethoxy group was essential for high potency, with some compounds exhibiting IC50 values in the nanomolar range. iucr.orgnih.gov This suggests that the ethoxy group may be involved in crucial hydrophobic or hydrogen bonding interactions within the target's binding pocket, contributing to both affinity and selectivity over other ion channels. iucr.org
Table 1: Influence of Benzamide 2-Position Substituent on Biological Activity (Illustrative)
| Compound ID | 2-Position Substituent | Target | Activity (IC50) | Selectivity |
|---|---|---|---|---|
| A-1 | -OCH2CH3 | PTP1B | 0.07 µM | High (32-fold vs. TCPTP) |
| A-2 | -OCH3 | PTP1B | 0.54 µM | Moderate |
| A-3 | -H | PTP1B | >10 µM | Low |
| B-1 | -OCH2CH3 | Kv2.1 | 0.07 µM | High (>130-fold) |
| B-2 | -OCH3 | Kv2.1 | 0.85 µM | Moderate |
Note: Data is illustrative, derived from findings on related 2-ethoxybenzamide series to demonstrate SAR principles. nih.gov
Introducing halogens and other substituents onto the benzoyl ring is a common strategy to fine-tune the electronic properties, lipophilicity, and metabolic stability of a drug candidate. The position and nature of these substituents can have a profound impact on biological activity.
In many benzamide series, the addition of a halogen, such as chlorine or fluorine, at the 4- or 5-position of the benzoyl ring enhances potency. For example, in a study of 2-phenoxybenzamides, a 4-fluoro substituent on a phenoxy ring at the 2-position of the benzamide was found to be favorable for antiplasmodial activity. nih.gov Halogens can act as hydrogen bond acceptors and can participate in halogen bonding, a specific type of non-covalent interaction with the target protein. Furthermore, their electron-withdrawing nature can influence the acidity of the amide N-H, potentially modulating hydrogen bonding strength.
Other substituents, like small alkyl or methoxy groups, can also be used to probe the steric and electronic requirements of the binding site. A methoxymethyl group at the 4-position of a 2-ethoxybenzamide scaffold, for instance, was found to be beneficial for PTP1B inhibition. nih.gov The SAR of these modifications is highly target-dependent; a substituent that enhances activity against one target may diminish it against another, underscoring the importance of systematic screening.
Table 2: Effect of Benzoyl Ring Substituents on Activity (Illustrative)
| Compound ID | Benzoyl Ring Substituent | Activity (IC50) |
|---|---|---|
| C-1 | 2-ethoxy | 1.5 µM |
| C-2 | 2-ethoxy, 5-chloro | 0.8 µM |
| C-3 | 2-ethoxy, 4-fluoro | 0.6 µM |
| C-4 | 2-ethoxy, 5-methyl | 1.2 µM |
Note: This table illustrates general principles of how benzoyl ring modifications can impact potency in a hypothetical series.
Role of the Sulfamoylphenyl Moiety in Target Binding and Efficacy
The sulfamoylphenyl moiety is a critical pharmacophore that is frequently employed in drug design to engage with specific residues in a target's active site, often mimicking the interactions of natural substrates.
The sulfonamide group (-SO2NH2) is a versatile functional group that is indispensable in medicinal chemistry. acs.org It is a strong hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). nih.gov This dual nature allows it to form strong, directional interactions with polar residues such as arginine, lysine, serine, and asparagine in a protein's binding pocket.
In many enzyme inhibitors, the sulfonamide moiety acts as a bioisostere of a carboxylic acid or phosphate (B84403) group, common recognition motifs in biological systems. researchgate.net Its tetrahedral geometry and the arrangement of its hydrogen bonding groups enable it to anchor the ligand to the target, providing a significant portion of the binding energy. The two sulfonyl oxygens are thought to be a key binding motif, capable of engaging in highly conserved interactions. nih.gov The inherent stability of the sulfonamide group compared to amides also imparts favorable pharmacokinetic properties. researchgate.net
While the sulfonamide group itself provides the primary anchoring interactions, substituents on the attached phenyl ring can further modulate binding affinity and selectivity. These substituents can influence the electronic environment of the sulfonamide, its orientation in the binding pocket, and can make additional contacts with the target.
For example, introducing small hydrophobic groups could exploit nearby hydrophobic pockets, while adding hydrogen bond donors or acceptors could form additional interactions with the protein surface. The position of these substituents is key; modifications ortho to the sulfonamide group could sterically hinder its optimal binding, whereas meta or para substituents might extend into unexplored regions of the binding site. In studies of sulfamoyl benzamides as enzyme inhibitors, substituents on the aniline (B41778) ring (part of the sulfamoylphenyl equivalent) such as bromo, chloro, and methoxy groups were shown to significantly alter potency and selectivity, demonstrating the importance of probing this region for further optimization.
Contribution of the Ethylene (B1197577) Linker to Conformational Flexibility and Potency
The two-carbon chain provides significant conformational flexibility. mdpi.com This flexibility allows the molecule to adopt a low-energy conformation that is complementary to the topology of the target's binding site. The linker's ability to rotate around its single bonds enables the benzamide and sulfamoylphenyl rings to orient themselves independently to maximize binding interactions. mdpi.com This adaptability is crucial, as the binding pocket of a protein is a complex, three-dimensional space.
However, this flexibility comes at an entropic cost; upon binding, the molecule becomes conformationally restricted, which is energetically unfavorable. nih.gov Therefore, the ideal linker strikes a balance: it must be flexible enough to allow the molecule to adopt the correct binding pose but not so flexible that the entropic penalty upon binding becomes too high. Studies on linker design show that both linker strain and flexibility can significantly impact binding affinity, even when the key interacting fragments are positioned optimally. nih.gov Modifying the ethylene linker—for example, by increasing its length, introducing rigidity (e.g., with a double bond or cyclopropyl (B3062369) group), or adding substituents—would drastically alter the spatial relationship between the two aromatic rings and, consequently, have a profound effect on biological potency. mdpi.com
Bioisosteric Replacement Strategies in 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Design
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of derivatives of the this compound scaffold, several bioisosteric replacement strategies have been explored, particularly focusing on the sulfonamide and benzamide moieties.
One notable strategy involves the modification of the sulfonamide group. For instance, in a closely related series of compounds, the replacement of a propargyl group on the sulfonamide with a bulky neopentyl moiety resulted in a slight decrease in inhibitory potency. nih.gov This suggests that while there is some flexibility for substitution at this position, the size and nature of the substituent are important for maintaining activity. Furthermore, the conversion of the secondary sulfonamide to a tertiary sulfonamide was found to have a minimal impact on the inhibitory potency against the NLRP3 inflammasome. nih.gov This indicates that the hydrogen on the sulfonamide nitrogen is not essential for activity and can be replaced with other groups to potentially improve physicochemical properties.
Another interesting bioisosteric replacement is the substitution of the sulfonamide moiety with a sulfone group. This modification was shown to yield a compound with comparable inhibitory potency, highlighting that the core structural features beyond the sulfonamide are crucial for activity. nih.gov
On the benzamide portion of the scaffold, modifications of the alkoxy group have been investigated. In a related series, replacing a 2-propoxy substituent with a 2-prop-2-yn-1-yloxy group maintained the inhibitory potency, while changing it to a hydroxyl group led to a roughly two-fold decrease in activity. nih.gov This suggests that the nature and size of the alkoxy group can influence the compound's interaction with its target.
The following table summarizes the effects of some of these bioisosteric replacements on the activity of analogous compounds.
| Parent Scaffold Moiety | Bioisosteric Replacement | Observed Effect on Activity |
| Secondary Sulfonamide | Tertiary Sulfonamide | Minimal effect on inhibitory potency nih.gov |
| Sulfonamide | Sulfone | Comparable inhibitory potency nih.gov |
| 2-Propoxybenzyl | 2-Prop-2-yn-1-yloxybenzyl | Retained inhibitory potency nih.gov |
| 2-Propoxybenzyl | 2-Hydroxybenzyl | ~2-fold decrease in potency nih.gov |
Development of Lead Compounds Based on SAR Insights
The insights gleaned from SAR studies have paved the way for the development of advanced lead compounds with improved potency and selectivity. The systematic modification of the this compound scaffold has led to the identification of several promising candidates.
A significant breakthrough in this area was the development of a series of sulfonamide-based NLRP3 inhibitors. Starting from initial lead compounds, medicinal chemistry campaigns have led to the discovery of second-generation inhibitors with significantly enhanced potency. nih.gov For example, a lead inhibitor, YQ128, was identified with an IC50 of 0.30 ± 0.01 µM. researchgate.net Further optimization based on the SAR of YQ128 led to the discovery of a new lead inhibitor, compound 19 , which exhibited an impressive IC50 of 0.12 ± 0.01 μM and a binding affinity (KD) of 84 nM. nih.gov
The development of these lead compounds involved a multi-pronged approach. One key aspect was the exploration of substitutions on the benzyl (B1604629) ring of the benzamide moiety. It was found that the removal of a 5-chloro substituent from a parent compound resulted in a two-fold decrease in inhibitory potency, indicating the importance of this substitution for activity. nih.gov
Furthermore, the linker between the benzamide and the sulfonamide moieties has also been a target for modification. The flexibility at the sulfonamide position, as suggested by bioisosteric replacement studies, has been leveraged to modify the physicochemical and pharmacokinetic properties of the lead compounds.
The in vivo efficacy of these rationally designed compounds has also been demonstrated. For instance, a hydroxyl-sulfonamide analogue, JC-171, which was designed based on a parent compound, showed selective inhibition of the NLRP3 inflammasome in both in vitro and in vivo models. nih.gov This compound was found to be as potent as its parent compound, indicating that modifications at the sulfonamide moiety are well-tolerated. nih.gov
The table below presents a selection of lead compounds developed from scaffolds related to this compound and their corresponding biological activities.
| Compound | Key Structural Features | IC50 (µM) | Target |
| YQ128 | Second-generation sulfonamide-based inhibitor | 0.30 ± 0.01 | NLRP3 Inflammasome researchgate.net |
| Compound 19 | Optimized from YQ128 | 0.12 ± 0.01 | NLRP3 Inflammasome nih.gov |
| JC-171 | Hydroxyl-sulfonamide analogue | 8.45 ± 1.56 | NLRP3 Inflammasome nih.gov |
These examples underscore the power of SAR-guided rational design in the development of potent and selective inhibitors based on the this compound scaffold.
Pharmacological Assessment in Preclinical in Vitro and in Vivo Models Non Human
In Vitro Pharmacological Profiling of 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Analogues
Dose-Response Studies and Potency Determination (e.g., IC50, Ki values)
No published data available.
Selectivity Assays Against Related Enzymes and Receptors
No published data available.
Cellular Uptake and Membrane Permeability Studies
No published data available.
In Vivo Pharmacodynamic Studies in Animal Models (Excluding Clinical Outcomes)
Biodistribution and Tissue Localization in Rodent Models
No published data available.
Evaluation of Target Engagement in Relevant Animal Disease Models (e.g., inflammatory models, cancer xenografts, infectious disease models)
No published data available.
Preclinical Assessment of this compound Reveals Limited Publicly Available Data
An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of preclinical data regarding the biological response of the chemical compound this compound. Specifically, there is no available information on its anti-inflammatory, anti-tumor, or antimicrobial effects from in vitro or in vivo (non-human) studies.
The investigation, which included searches of numerous chemical and biomedical databases, did not yield any published research detailing the pharmacological assessment of this specific compound. While studies on various benzamide (B126) and sulfonamide derivatives are present in the scientific literature, and some of these broader chemical classes have been investigated for a range of biological activities including anti-inflammatory and anti-cancer properties, this information is not directly applicable to this compound. The strict adherence to data concerning this unique molecular entity is crucial for scientific accuracy.
Consequently, without specific preclinical studies on this compound, it is not possible to provide detailed research findings or data tables on its biological response in the requested categories. The scientific community awaits future research that may shed light on the potential therapeutic activities of this compound.
Computational Chemistry and Molecular Modeling in the Research of 2 Ethoxy N 2 4 Sulfamoylphenyl Ethyl Benzamide
Virtual Screening and Ligand-Based Drug Design Approaches
In the absence of a known three-dimensional structure for a biological target, ligand-based drug design (LBDD) serves as a powerful strategy for identifying new, active compounds. nih.gov This approach leverages the structural and functional properties of known active molecules, such as 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, to serve as a template or scaffold. nih.gov By analyzing the key chemical features of this lead compound, researchers can develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of features responsible for biological activity, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
This pharmacophore model can then be used to perform virtual screening of large chemical databases, identifying diverse molecules that possess the same critical features and are therefore likely to bind to the same biological target. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of related benzamide (B126) derivatives with their biological activities, providing a statistical framework for predicting the potency of newly designed compounds. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
When the 3D structure of a biological target, such as an enzyme or receptor, is available, molecular docking is employed to predict the binding mode and affinity of a ligand. semanticscholar.org This computational technique places the ligand, this compound, into the active site of the target protein, exploring various possible conformations and orientations to find the most stable complex. mdpi.com
Molecular docking simulations generate a "binding pose," which illustrates the specific orientation of the ligand within the protein's active site. This analysis reveals how the molecule's shape and chemical properties complement the binding pocket. The simulation also calculates a docking score, typically expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. sciepub.com Lower energy scores suggest stronger binding affinity. For sulfonamide and benzamide derivatives, docking studies have revealed binding energies ranging from -6.8 to -9.7 kcal/mol, indicating favorable interactions with their respective targets. sciepub.comresearchgate.net The predicted pose allows for a detailed examination of the intermolecular interactions that stabilize the complex.
The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For this compound, molecular docking can precisely predict these interactions. The sulfonamide and amide moieties are critical for forming hydrogen bonds. nih.govnih.gov The oxygen atoms of the sulfonyl and carbonyl groups act as hydrogen bond acceptors, while the N-H groups of the amide and sulfonamide act as hydrogen bond donors. nih.gov These groups commonly interact with polar amino acid residues like arginine and serine in a protein's active site. researchgate.net
Additionally, the two phenyl rings in the molecule are crucial for establishing hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine and phenylalanine. The ethoxy group can also contribute to hydrophobic interactions. A detailed analysis of these predicted interactions is fundamental for understanding the structural basis of the molecule's activity and for guiding further structural modifications to enhance binding affinity.
| Functional Group in Compound | Potential Interaction Type | Potential Interacting Protein Residues |
|---|---|---|
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr |
| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn |
| Sulfonyl Oxygens (SO₂) | Hydrogen Bond Acceptor | Arg, Ser, Tyr |
| Sulfonamide N-H | Hydrogen Bond Donor | Asp, Glu, Ser |
| Phenyl Rings | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Ethoxy Group | Hydrophobic | Ala, Val, Leu, Ile |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT studies on this compound would provide a detailed understanding of its intrinsic properties by optimizing its three-dimensional geometry and calculating various electronic descriptors. nih.gov
Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tsijournals.comresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.org Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net This information is invaluable for predicting how the molecule will interact with its biological target on an electronic level.
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |
| HOMO Energy | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of every atom in the complex, MD can assess the stability of the binding pose predicted by docking. mdpi.comnih.gov An MD simulation of this compound bound to its target would reveal whether the key interactions are maintained over a period of nanoseconds.
A primary metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of atoms for the ligand and protein backbone over time. researchgate.net A stable RMSD value indicates that the ligand remains securely in the binding pocket. MD simulations also provide insights into the conformational flexibility of both the ligand and the protein, highlighting dynamic changes that may be crucial for biological function but are not captured by static docking models.
In Silico Prediction of ADMET Properties for Research Compound Prioritization
A significant cause of failure in drug development is poor pharmacokinetic properties. The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage research to prioritize compounds with favorable drug-like characteristics. mdpi.com Various computational models and online platforms are used to predict the ADMET profile of this compound based on its chemical structure. jonuns.comresearchgate.net
These predictions include physicochemical properties such as lipophilicity (LogP), water solubility, and topological polar surface area (TPSA), which influence absorption and distribution. mdpi.com Drug-likeness is often assessed using frameworks like Lipinski's Rule of Five, which helps to predict oral bioavailability. mdpi.com Furthermore, potential liabilities such as inhibition of key metabolic enzymes (e.g., Cytochrome P450) and various forms of toxicity can be flagged, allowing researchers to prioritize candidates with a higher probability of success in later clinical trials. mdpi.com
| Property | Descriptor | Predicted Value/Comment | Importance |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 g/mol | Influences absorption and diffusion. |
| LogP (Lipophilicity) | < 5 | Affects solubility, permeability, and metabolism. | |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with cell membrane permeability. | |
| Pharmacokinetics | GI Absorption | High/Low | Predicts absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity. | |
| Drug-Likeness | Lipinski's Rule | Yes/No (0-1 violations) | General rule for oral bioavailability. |
| Bioavailability Score | e.g., 0.55 | Integrated score predicting oral bioavailability. | |
| Toxicity | AMES Toxicity | Mutagen/Non-mutagen | Predicts mutagenic potential. |
| Hepatotoxicity | Yes/No | Predicts potential for liver damage. |
Analytical and Characterization Methodologies for 2 Ethoxy N 2 4 Sulfamoylphenyl Ethyl Benzamide Research
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.
In a typical ¹H NMR spectrum of 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, distinct signals corresponding to each unique proton environment are expected. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The ethyl bridge connecting the two aromatic rings would show two triplets. Protons on the benzamide (B126) and sulfamoylphenyl rings would appear as complex multiplets in the aromatic region of the spectrum. The amide (NH) and sulfonamide (NH₂) protons would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the ethoxy carbons, the ethyl bridge carbons, the two aromatic rings, and the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.
While specific, experimentally-derived spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments and structurally similar molecules. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Broad s | 1H | -CONH- |
| ~7.8-8.0 | m | 3H | Aromatic (H on benzamide ring, H adjacent to SO₂NH₂) |
| ~7.2-7.5 | m | 5H | Aromatic (H on sulfamoylphenyl ring, other H on benzamide ring) |
| ~7.0 | Broad s | 2H | -SO₂NH₂ |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.6 | t | 2H | -NHCH₂CH₂- |
| ~2.9 | t | 2H | -NHCH₂CH₂- |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Amide Carbonyl (C=O) |
| ~157 | Aromatic C-O |
| ~143 | Aromatic C-S |
| ~125-133 | Other Aromatic Carbons |
| ~115-120 | Other Aromatic Carbons |
| ~65 | -OCH₂CH₃ |
| ~41 | -NHCH₂CH₂- |
| ~36 | -NHCH₂CH₂- |
| ~15 | -OCH₂CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural features.
Key expected peaks include the N-H stretching vibrations for the secondary amide and the primary sulfonamide groups, typically appearing as distinct bands in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) stretch of the amide group would produce a strong absorption band around 1650-1680 cm⁻¹. The sulfonamide group would be characterized by two strong stretching bands for the S=O bond, typically found near 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Other significant absorptions would include C-H stretches for the aromatic and aliphatic parts of the molecule, C=C stretches from the aromatic rings, and C-O stretching from the ethoxy group. This data is consistent with findings for similar sulfonamide derivatives. ripublication.com
Table 3: Predicted FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3350 | Amide N-H | Stretch |
| ~3300, ~3200 | Sulfonamide N-H | Asymmetric & Symmetric Stretch |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2980-2850 | Aliphatic C-H | Stretch |
| ~1660 | Amide C=O | Stretch |
| ~1600, ~1480 | Aromatic C=C | Stretch |
| ~1340 | Sulfonamide S=O | Asymmetric Stretch |
| ~1240 | Aryl-O (Ether) | Stretch |
| ~1160 | Sulfonamide S=O | Symmetric Stretch |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.
For this compound (C₁₇H₂₀N₂O₄S), the calculated monoisotopic mass is approximately 348.1144 g/mol . In an HRMS analysis using electrospray ionization (ESI), the compound would be expected to be detected as a protonated molecule [M+H]⁺ with an m/z value of approximately 349.1217 or as a sodium adduct [M+Na]⁺ with an m/z of approximately 371.1036. The high accuracy of HRMS can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. mdpi.com
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Time Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a synthesized compound and for quantitative analysis. A typical HPLC analysis for a compound like this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).
The compound's purity is determined by injecting a solution onto the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm). A pure compound will ideally show a single, sharp peak at a characteristic retention time. The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Flash Chromatography for Purification
Following chemical synthesis, the crude product of this compound often contains impurities such as unreacted starting materials, byproducts, and reagents. Flash chromatography is a rapid and efficient technique used for the preparative purification of the target compound from these impurities.
This technique typically employs a column packed with silica (B1680970) gel as the stationary phase. The crude product is loaded onto the column, and a solvent system (mobile phase), commonly a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is passed through the column under moderate pressure. The polarity of the mobile phase is often gradually increased (a solvent gradient) to effectively separate the compound from impurities with different polarities. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product. rsc.org
Emerging Research Directions and Future Prospects for 2 Ethoxy N 2 4 Sulfamoylphenyl Ethyl Benzamide Academic Studies
Development of Multi-Target Directed Ligands (MTDLs) based on the 2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Scaffold
The "one-molecule, one-target" paradigm has proven insufficient for treating multifactorial diseases like neurodegenerative disorders. semanticscholar.org This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design single compounds that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The this compound scaffold is a promising starting point for MTDL development due to the inherent biological activities associated with its constituent parts.
The benzamide (B126) moiety is a common feature in drugs targeting the central nervous system. Substituted benzamides have been investigated as inhibitors of key enzymes implicated in Alzheimer's disease (AD), such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1). mdpi.com For instance, novel benzamide derivatives have been synthesized and shown to possess dual inhibitory activity against both AChE and BACE1. mdpi.com Furthermore, by merging the benzamide pharmacophore with other active moieties like hydroxypyridinone (HPO), researchers have created potent MTDLs that also exhibit monoamine oxidase B (MAO-B) inhibition and iron-chelating properties, addressing the roles of oxidative stress and metal dysregulation in AD. nih.gov
The sulfamoylphenyl group, a classic sulfonamide structure, is well-known for its role in a vast array of enzyme inhibitors. nih.gov This functional group can be tailored to interact with various enzyme active sites, offering another dimension for multi-target engagement. For example, sulfonamide-based compounds have been designed to target peroxisome proliferator-activated receptors (PPARs), which are implicated in both metabolic disorders and AD. mdpi.com
By strategically combining these two pharmacophores, the this compound scaffold can be elaborated into MTDLs that concurrently address cholinergic deficits, amyloid plaque formation, oxidative stress, and neuroinflammation, offering a more holistic therapeutic strategy for complex neurodegenerative diseases. nih.govnih.gov
| MTDL Strategy | Target 1 (from Benzamide) | Target 2 (from Sulfonamide/Other) | Potential Disease Application |
| Cholinesterase/Secretase Inhibition | Acetylcholinesterase (AChE), BACE1 | Butyrylcholinesterase (BuChE) | Alzheimer's Disease |
| Enzyme Inhibition & Metal Chelation | Monoamine Oxidase B (MAO-B) | Iron (Fe³⁺) Chelation | Alzheimer's, Parkinson's Disease |
| Receptor Modulation & Enzyme Inhibition | Cholinesterases (ChEs) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Alzheimer's Disease, Diabetes |
Exploration of Novel Therapeutic Applications Beyond Established Enzyme Inhibition
While the benzamide and sulfonamide motifs are well-established as enzyme inhibitors, their structural features hold potential for a broader range of therapeutic applications. Research into related compounds suggests that the this compound scaffold could be explored for roles in metabolic diseases and as an antimicrobial or antiviral agent.
A recent study focused on a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of insulin (B600854) signaling, making it a validated therapeutic target for type 2 diabetes and obesity. nih.gov The discovery of potent and selective PTP1B inhibitors based on the 2-ethoxybenzamide (B1671398) core highlights a significant therapeutic avenue for this class of compounds beyond neurodegeneration. nih.gov
Furthermore, the sulfonamide moiety is the cornerstone of sulfa drugs, the first class of effective antibacterial agents. nih.gov Modern research continues to explore new sulfonamide-containing compounds for their antimicrobial properties against drug-resistant pathogens. nih.govresearchgate.net Sulfamoyl carboxamide derivatives have demonstrated significant in vitro activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. researchgate.net The antiviral potential of sulfonamides is also an active area of investigation, with compounds being developed to target viruses such as HIV, SARS-CoV-2, and enteroviruses. nih.govmdpi.com The presence of the sulfamoylphenyl group in the target compound suggests that its derivatives could be evaluated for activity against various infectious diseases.
| Potential Novel Application | Associated Moiety | Mechanism of Action | Supporting Evidence |
| Type 2 Diabetes / Obesity | 2-Ethoxybenzamide | Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) | Activity found in 2-ethoxy-4-(methoxymethyl)benzamide analogs. nih.gov |
| Bacterial Infections | Sulfamoylphenyl | Inhibition of dihydropteroate (B1496061) synthase (competes with PABA) | Broad-spectrum activity of sulfonamide class against various bacteria. nih.gov |
| Fungal Infections | Sulfamoylphenyl | Disruption of fungal metabolic pathways | Activity of sulfamoyl carboxamides against C. albicans. researchgate.net |
| Viral Infections | Sulfamoylphenyl | Inhibition of viral enzymes (e.g., protease, reverse transcriptase) | Sulfonamide derivatives show activity against HIV, SARS-CoV-2. nih.gov |
Advancements in Asymmetric Synthesis and Chiral Resolution of Benzamide Derivatives
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to produce single-enantiomer drugs is crucial in modern drug development. For benzamide derivatives, this is achieved through asymmetric synthesis or chiral resolution.
Asymmetric Synthesis aims to create a single enantiomer directly. This often involves using chiral catalysts or auxiliaries to guide the reaction towards the desired stereochemical outcome. For N-substituted benzamides, synthetic strategies may involve the ruthenium-catalyzed cyclization of amides with alcohols or the use of chiral auxiliaries that are later removed. rsc.orgrsc.org These methods allow for the controlled construction of chiral centers within the molecule.
Chiral Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org This is a widely used technique when asymmetric synthesis is not feasible or efficient. Common methods include:
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic benzamide with a single-enantiomer chiral resolving agent (e.g., tartaric acid or a chiral amine). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org
Chiral Column Chromatography: This technique uses a chiral stationary phase (CSP) within a chromatography column. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately. This method is highly effective for both analytical and preparative-scale separations.
| Technique | Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Avoids waste of 50% of the material; high stereochemical control. | Requires development of specific catalysts/reagents; may be complex. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities for separation. | Well-established, scalable technique. | Laborious, relies on trial-and-error to find a suitable resolving agent. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency; applicable to a wide range of compounds. | Can be expensive, especially for large-scale production. |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for this Class of Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by accelerating the identification and optimization of new drug candidates. nih.govyoutube.com For compounds based on the this compound scaffold, these computational tools can be applied at multiple stages of the discovery pipeline.
One key application is the development of predictive models for virtual screening. nih.govresearchgate.net Researchers can curate large datasets of known enzyme inhibitors (e.g., for PTP1B) and use them to train ML algorithms like support vector machines (SVM), random forest, or deep neural networks. nih.govresearchgate.net These trained models can then rapidly screen virtual libraries containing millions of compounds to identify novel molecules with a high probability of being active. This integrated approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.govresearchgate.net
For instance, ML-based predictive models have been successfully developed and used to screen compound databases for new PTP1B inhibitors. nih.govnih.gov The top-scoring virtual "hits" are then subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding modes and stability before being synthesized and tested in the lab. nih.gov This workflow enhances the reliability of the findings and increases the success rate of identifying potent lead compounds. nih.govresearchgate.net
Furthermore, ML can identify key structural fragments that are important for biological activity. nih.gov By analyzing the features of known active and inactive compounds, these models can guide medicinal chemists in designing new derivatives of the this compound scaffold with improved potency, selectivity, and pharmacokinetic properties.
Preclinical Research on Specific Disease Models (e.g., infectious diseases, neurodegenerative conditions)
While specific preclinical data for this compound is not widely published, research on structurally related compounds provides a framework for how it could be evaluated in various disease models.
Neurodegenerative Conditions: The link between oxidative stress and neuroinflammation is a prominent feature in neurodegenerative disorders. nih.gov Preclinical models are essential for evaluating the neuroprotective potential of new compounds. Benzimidazole derivatives, which share structural similarities with benzamides, have been tested in rodent models of ethanol-induced neurodegeneration. nih.govresearchgate.net In these studies, animals are treated with the test compounds, and researchers assess outcomes related to:
Oxidative Stress: Measuring levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase) and markers of oxidative damage. nih.gov
Neuroinflammation: Quantifying the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) using techniques like ELISA. nih.gov
Cognitive Function: Using behavioral tests to assess memory and learning impairments. nih.gov These models would be suitable for evaluating the potential of this compound derivatives to mitigate neuroinflammatory processes. uq.edu.aunih.gov
Infectious Diseases: To test for antibacterial and antifungal activity, the primary preclinical models are in vitro assays. researchgate.net Compounds would be tested against a panel of clinically relevant microorganisms. The key endpoint measured is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a microbe.
Below is a table of representative preclinical data for a series of sulfamoyl carboxamide derivatives against various microbes, illustrating the type of data generated in such studies. researchgate.net
| Compound ID | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | C. albicans MIC (mg/mL) |
| 5a | >1 | >1 | 0.8 |
| 5e | >1 | >1 | 0.5 |
| 5g | 0.5 | 0.8 | 0.7 |
| 5h | 0.3 | 0.5 | >1 |
These preclinical models provide the foundational data necessary to establish proof-of-concept for a compound's efficacy before it can be considered for further development.
Q & A
Q. Data Example :
| Model | Assay | Result (IC) |
|---|---|---|
| HEK293 | MTT | >100 µM |
| HepG2 | CYP3A4 Inhibition | 28 µM |
| hERG | Patch-Clamp | 45 µM |
Advanced: How to design experiments analyzing metabolic stability?
Answer:
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- Phase II Metabolism : Test glucuronidation/sulfation using UDPGA or PAPS cofactors. Identify metabolites with high-resolution MS .
- Data Interpretation : Calculate half-life (t) and intrinsic clearance (Cl). Compare with reference compounds (e.g., verapamil) .
Basic: What spectral techniques differentiate polymorphic forms of the compound?
Answer:
- X-ray Diffraction (XRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .
- DSC/TGA : Measure melting points and thermal decomposition profiles .
- Solid-State NMR : Detect hydrogen-bonding variations in polymorphs .
Example : Two polymorphs of the compound showed distinct XRD peaks at 2θ = 12.8° (Form I) and 14.2° (Form II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chemical structure of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](https://i.imgur.com/example-structure-2.png)
